1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Overview
Description
The compound “1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride” is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Scientific Research Applications
Synthesis and Biological Activity
Analgesic Activity : Research by Rádl et al. (2000) on substituted 1-benzofurans and 1-benzothiophenes demonstrates a method for synthesizing compounds with analgesic activity. The study outlines the preparation of various derivatives, highlighting their potential for developing new pain management solutions Rádl, Hezký, Konvička, & Krejci, 2000.
Antimicrobial Activity : Koca et al. (2005) explored the synthesis and antimicrobial activity of novel benzofuran derivatives. Their work presents a series of compounds tested against various microorganisms, identifying specific derivatives with potent antimicrobial effects Koca, Servi, Kırılmış, Ahmedzade, Kazaz, Ozbek, & Otük, 2005.
Material Science and Chemistry
Dielectric and Thermal Properties : Çelik and Coskun (2018) discussed the synthesis of a methacrylate polymer with a chalcone side group, analyzing its thermal and dielectric properties. This research provides insights into the material applications of benzofuran derivatives in polymer science Çelik & Coskun, 2018.
Eco-Friendly Synthesis : Abdel-Aziem, El-Sawy, & Kirsch (2020) reported an eco-friendly synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles based on benzofuran and chromone moieties. Their method emphasizes green chemistry principles, offering a sustainable approach to synthesizing heterocyclic compounds Abdel-Aziem, El-Sawy, & Kirsch, 2020.
Antioxidant Activity
- Antioxidant and Antibacterial Studies : Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity. This research underscores the potential health-related applications of benzofuran derivatives Shankerrao, Bodke, & Mety, 2013.
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are being studied for their potential as antimicrobial agents and are considered promising compounds with target therapy potentials . The development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs is a future research direction .
properties
IUPAC Name |
1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-8,11H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFTVMSRCJTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.